Iothalamic Acid I-125 is a radiocontrast agent primarily used in medical imaging, particularly for evaluating kidney function through glomerular filtration rate assessments. It is the radioactive form of iothalamic acid, which is an iodine-containing compound that enhances the visibility of internal structures during imaging procedures such as computed tomography and angiography. The compound is commercially available under various brand names, including Conray and Glofil-125.
Iothalamic acid belongs to the class of organic compounds known as acylaminobenzoic acids. Its chemical structure includes iodine atoms, which are essential for its radiocontrast properties. The compound is classified as a diagnostic agent and is categorized under X-ray contrast media due to its ability to absorb X-rays effectively, enhancing the contrast in imaging studies .
The synthesis of Iothalamic Acid I-125 involves iodination of iothalamic acid with iodine-125. This process typically uses sodium iodide and an oxidizing agent like chloramine-T in an aqueous medium. The reaction conditions are carefully controlled to ensure optimal yield and purity. Following synthesis, chromatographic techniques are employed for purification .
In industrial settings, large-scale production of Iothalamate Sodium I-125 involves:
The three-dimensional structure of Iothalamic Acid I-125 can be modeled using software tools that visualize molecular geometries, allowing researchers to study its interactions in biological systems.
Iothalamate Sodium I-125 primarily undergoes electrophilic substitution reactions due to the electron-rich aromatic ring of iothalamic acid. Key reagents include sodium iodide and chloramine-T, which facilitate the iodination process .
The primary product from this synthesis is Iothalamate Sodium I-125, with potential minor products including unreacted starting materials and by-products from oxidation processes .
Iothalamic Acid I-125 functions by enhancing X-ray imaging through its high atomic number iodine content, which effectively absorbs X-rays. Upon administration, it travels through the bloodstream and is excreted by the kidneys, allowing for visualization of renal structures during imaging studies .
The mechanism involves:
The specific activity of Iodine-125 is about curies per gram, making it highly effective for diagnostic applications .
Iothalamic Acid I-125 is primarily utilized in medical diagnostics:
The development of iothalamic acid derivatives represents a significant advancement in radiopharmaceutical chemistry, driven by the need for precise glomerular filtration rate (GFR) measurement. Iothalamate sodium emerged in the 1960s as a water-soluble, iodinated contrast agent with favorable pharmacokinetic properties for renal imaging. The radioiodination of this compound using iodine-125 (half-life: 59.4 days) was a critical innovation, leveraging its gamma emission characteristics (27-35 keV) for accurate detection while minimizing radiation exposure compared to shorter-lived isotopes [8].
Early radioiodination methods faced technical challenges. The original isotope-exchange method required tedious purification of commercial iothalamate sodium injection (80% concentration), involving multi-step isolation and overnight drying processes. A breakthrough came in 1994 with a modified technique that substituted iothalamic acid as the starting material. This approach eliminated acid-washing steps and reduced heating time, achieving 98.9% radiochemical purity (RCP) – comparable to the original method’s 99.2% RCP but with significantly improved efficiency [3]. The chemical evolution focused on:
Table 1: Evolution of Iothalamate-Based Radiocontrast Agents
Time Period | Key Derivative | Technical Advancement | Primary Application |
---|---|---|---|
1960s | Sodium Iothalamate | Initial iodinated contrast formulation | Intravenous pyelography |
1970s | I-131 Labeled Iothalamate | Radioisotope tagging for clearance studies | Early GFR measurement |
1980s–1990s | I-125 Iothalamate | Optimized gamma emission profile; protein binding enhancement | Gold-standard GFR quantification |
1994 | Modified I-125 Synthesis | Iothalamic acid starting material; reduced purification steps | High-purity mass production |
The regulatory classification of I-125 iothalamate underwent significant shifts, reflecting evolving interpretations of radiopharmaceutical mechanisms. Historically, the U.S. FDA’s Center for Drug Evaluation and Research (CDER) regulated it as a drug due to its pharmacological action – enhancing diagnostic efficacy through chemical interaction with biological systems [6]. This was contested in the 2021 Genus Medical Technologies v. FDA case, where the D.C. Circuit Court ruled that contrast agents meeting the device definition (primary purpose achieved without chemical action/metabolism) should be regulated as devices [6].
This decision created jurisdictional ambiguity until December 2022, when Congress passed legislation mandating all contrast agents (including I-125 iothalamate) to be regulated exclusively as drugs, irrespective of mechanism. Key implications include:
Globally, regulatory pathways diverged:
Table 2: Key Regulatory Milestones for I-125 Iothalamate
Year | Jurisdiction | Milestone | Impact |
---|---|---|---|
Pre-2021 | USA | Regulated as a drug via NDA pathway | Required extensive safety/efficacy data |
2021 | USA | Genus v. FDA reclassifies some agents as devices | Created regulatory uncertainty |
2022 | USA | Consolidated Appropriations Act (Sec. 3621) | Mandated drug classification for all contrast agents |
2024 | Global | CDER oversight; CE Mark/NMPA pathways | Region-specific compliance requirements |
I-125 iothalamate became the gold standard for GFR measurement in landmark renal studies due to its precision and reproducibility. The Modification of Diet in Renal Disease (MDRD) Study (1992–1997) exemplifies its pivotal role. This NIH-funded multicenter trial enrolled 840 patients with CKD stages 3–4 to assess protein restriction’s impact on progression. Key design elements included:
The Diabetes Control and Complications Trial (DCCT) similarly adopted I-125 iothalamate to monitor diabetic nephropathy, confirming its reliability for detecting subtle GFR changes in early-stage kidney disease. Combined data from MDRD and DCCT demonstrated that trained staff could execute the protocol across diverse sites with centralized laboratory processing, validating its scalability [2] [5].
Critical insights from these trials include:
Table 3: I-125 Iothalamate Performance in Major Clinical Trials
Trial | Sample Size | GFR Measurements | Key Performance Metrics | Clinical Impact |
---|---|---|---|---|
MDRD | 840 patients | 3,580 studies | Intratest CV: 10%; Intertest CV: 6% | Established protein restriction guidelines |
DCCT | 1,441 patients | Not specified | Detected early GFR decline in diabetics | Informed intensive glucose control protocols |
AASK | 1,094 patients | Not specified | Confirmed reliability in African-American cohort | Guided hypertension management in CKD |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7